molecular formula C12H10N2O B12903288 4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile CAS No. 650605-90-6

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12903288
CAS No.: 650605-90-6
M. Wt: 198.22 g/mol
InChI Key: CPSDOQHEIBZMQC-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that features both furan and pyridine rings in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyridine rings endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile typically involves the formation of the pyridine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dimethylpyridine-3-carbonitrile with furan-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile is unique due to the combination of the furan and pyridine rings with the nitrile group. This combination provides a versatile scaffold for chemical modifications and interactions with various molecular targets, making it valuable for diverse scientific and industrial applications .

Properties

650605-90-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3

InChI Key

CPSDOQHEIBZMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C#N)C2=CC=CO2

Origin of Product

United States

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